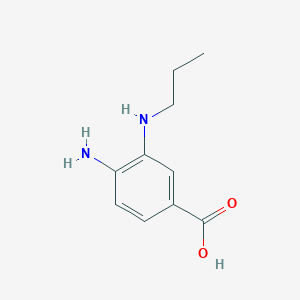
4-Amino-3-(propylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(propylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group at the 4-position and a propylamino group at the 3-position on the benzene ring. It is a derivative of 4-aminobenzoic acid, which is known for its various biological activities and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(propylamino)benzoic acid typically involves multiple steps, including alkylation, esterification, and further alkylation. The starting material, 4-aminobenzoic acid, undergoes a series of reactions to introduce the propylamino group at the 3-position. The reaction conditions are generally mild, and the synthetic route is characterized by high yields and simple operations .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize environmental impact .
化学反応の分析
Types of Reactions
4-Amino-3-(propylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the compound.
科学的研究の応用
4-Amino-3-(propylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use as a local anesthetic and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-3-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid, which is essential for the growth and replication of certain microorganisms . Additionally, it can act on sodium ion channels in nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction, which is the basis for its local anesthetic effect .
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-Amino-3-(propylamino)benzoic acid, known for its role in folic acid synthesis.
4-Hydroxybenzoic acid: Another benzoic acid derivative with different functional groups and applications.
Tetracaine and Pramocaine: Local anesthetics that share structural similarities with this compound.
Uniqueness
This compound is unique due to the presence of both amino and propylamino groups on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis and act as a local anesthetic makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
4-amino-3-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-5-12-9-6-7(10(13)14)3-4-8(9)11/h3-4,6,12H,2,5,11H2,1H3,(H,13,14) |
InChIキー |
AAHVBMDTJGZKFD-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=C(C=CC(=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




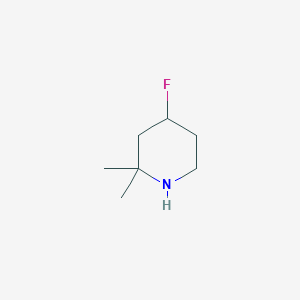
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
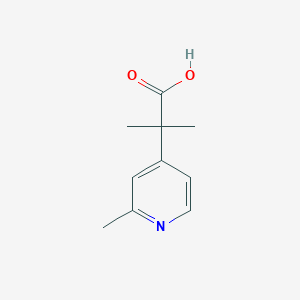
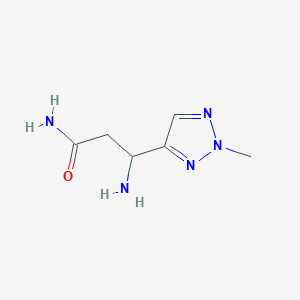
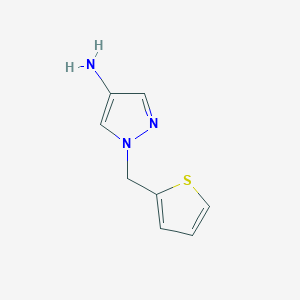
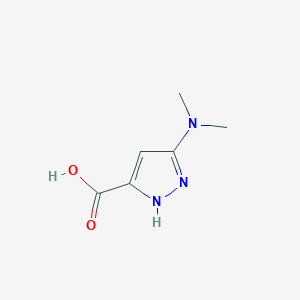
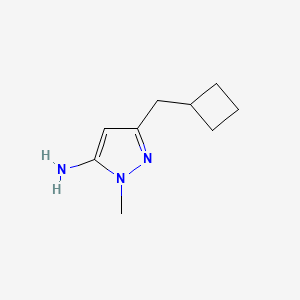
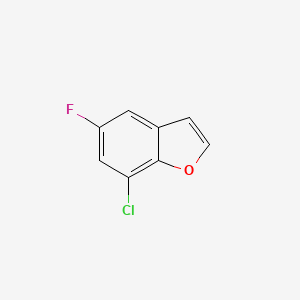
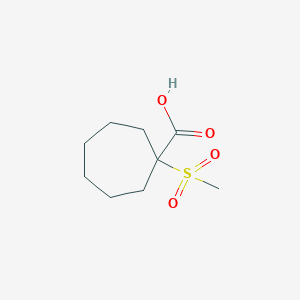
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
